1-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride
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Overview
Description
1-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride is a heterocyclic compound that features a piperazine ring substituted with an ethyl group and an oxadiazole ring.
Mechanism of Action
Target of Action
It is known that 1,3,4-oxadiazole derivatives can target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication and transcription, cell cycle progression, and protein homeostasis.
Mode of Action
Oxadiazole rings, a key structural component of this compound, are known to act as hydrogen bond acceptors . This property could facilitate interactions with its targets, leading to changes in their function.
Biochemical Pathways
It is known that 1,3,4-oxadiazole derivatives can interact with various enzymes involved in critical cellular pathways . These interactions could potentially affect downstream effects such as cell proliferation and survival.
Pharmacokinetics
The compound’s molecular weight (16361) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
It is known that 1,3,4-oxadiazole derivatives can exhibit anticancer activity . This suggests that the compound could potentially induce cytotoxic effects in cancer cells.
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of ethyl hydrazinecarboxylate with piperazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
1-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Piperazine derivatives: Compounds with piperazine rings are widely used in medicinal chemistry for their pharmacological properties.
Uniqueness: 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride is unique due to the combination of the oxadiazole and piperazine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
2-ethyl-5-piperazin-1-yl-1,3,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.ClH/c1-2-7-10-11-8(13-7)12-5-3-9-4-6-12;/h9H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRYJHNNLGMSON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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